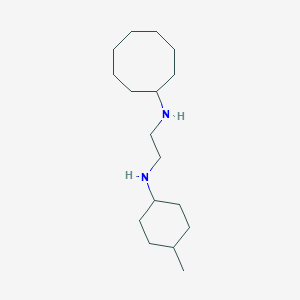
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, benzyl, benzyloxy, and phenylsulfanyl groups
Métodos De Preparación
The synthesis of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors to form the pyrrolidin-2-one ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Benzyloxy Group: The benzyloxy group is added through an etherification reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using a thiolation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as reducing the carbonyl group to an alcohol.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparación Con Compuestos Similares
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one can be compared with similar compounds such as:
1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a chloromethyl group instead of the benzyloxy and phenylsulfanyl groups, leading to different chemical properties and reactivity.
1-Benzyl-4-(methoxy)pyrrolidin-2-one: The methoxy group in this compound provides different electronic and steric effects compared to the benzyloxy group.
1-Benzyl-4-(phenylsulfanyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
647826-80-0 |
|---|---|
Fórmula molecular |
C24H23NO2S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
1-benzyl-4-phenylmethoxy-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c26-23-16-22(27-18-20-12-6-2-7-13-20)24(28-21-14-8-3-9-15-21)25(23)17-19-10-4-1-5-11-19/h1-15,22,24H,16-18H2 |
Clave InChI |
OWCBBNLSMOQTCY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



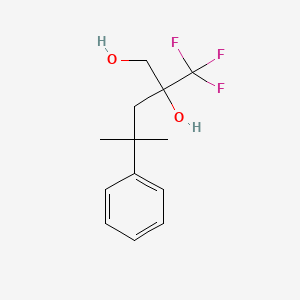

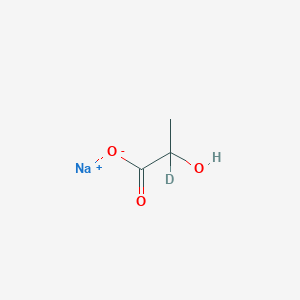
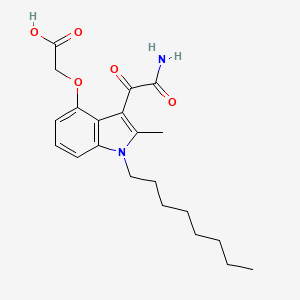
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
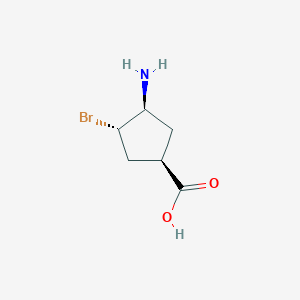

![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
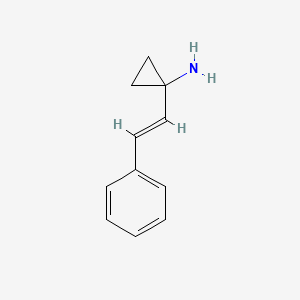
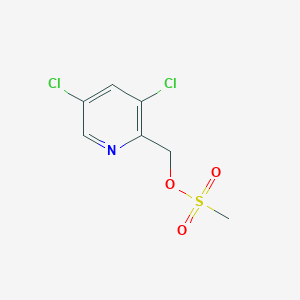
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
